2-(2-Cyclobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Cyclobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutoxyphenyl group and a dioxaborolane ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-cyclobutoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into cyclobutoxyphenyl derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but often involve bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, cyclobutoxyphenyl alcohols, and other functionalized aromatic compounds .
Scientific Research Applications
2-(2-Cyclobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Mechanism of Action
The mechanism by which 2-(2-Cyclobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It also participates in various organic reactions, facilitating the formation of new chemical bonds through its reactive boron center .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Cyclobutoxyphenyl)methanamine hydrochloride
- Cyclobutylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
Uniqueness
2-(2-Cyclobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclobutoxyphenyl group and a dioxaborolane ring. This structure imparts distinct chemical properties, making it a versatile compound in various synthetic applications.
Properties
Molecular Formula |
C16H23BO3 |
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Molecular Weight |
274.2 g/mol |
IUPAC Name |
2-(2-cyclobutyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-10-5-6-11-14(13)18-12-8-7-9-12/h5-6,10-12H,7-9H2,1-4H3 |
InChI Key |
GLBDIOFPRBHFIR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3CCC3 |
Origin of Product |
United States |
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